N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide
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Overview
Description
N-[2-(4-Fluorophenyl)-6-Methyl-2H-1,2,3-Benzotriazol-5-Yl]-[1,1’-Biphenyl]-4-Carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a benzotriazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)-6-Methyl-2H-1,2,3-Benzotriazol-5-Yl]-[1,1’-Biphenyl]-4-Carboxamide typically involves multiple steps, including the formation of the benzotriazole ring and the subsequent attachment of the fluorophenyl and biphenyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorophenyl)-6-Methyl-2H-1,2,3-Benzotriazol-5-Yl]-[1,1’-Biphenyl]-4-Carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-Fluorophenyl)-6-Methyl-2H-1,2,3-Benzotriazol-5-Yl]-[1,1’-Biphenyl]-4-Carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which N-[2-(4-Fluorophenyl)-6-Methyl-2H-1,2,3-Benzotriazol-5-Yl]-[1,1’-Biphenyl]-4-Carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazines: These compounds share a similar triazole ring structure and are known for their UV absorption properties.
Indole Derivatives: Indole-based compounds have diverse biological activities and are structurally similar due to the presence of aromatic rings.
Uniqueness
N-[2-(4-Fluorophenyl)-6-Methyl-2H-1,2,3-Benzotriazol-5-Yl]-[1,1’-Biphenyl]-4-Carboxamide stands out due to its unique combination of a fluorophenyl group, a methyl group, and a benzotriazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H19FN4O |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C26H19FN4O/c1-17-15-24-25(30-31(29-24)22-13-11-21(27)12-14-22)16-23(17)28-26(32)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-16H,1H3,(H,28,32) |
InChI Key |
YZNPERLBLOXNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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